molecular formula C14H14F2N2O B2417650 (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide CAS No. 1312007-02-5

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide

Número de catálogo: B2417650
Número CAS: 1312007-02-5
Peso molecular: 264.276
Clave InChI: JQQRKBSIQSNRNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a prop-2-enamide (acrylamide) backbone, which is a structure found in various bioactive molecules and can serve as a Michael acceptor in biochemical reactions. The presence of the 2,6-difluorophenyl group and a cyanobutyl moiety suggests potential for targeting specific enzymes or receptors, as these functional groups are common in pharmaceuticals for optimizing binding affinity and metabolic stability. Researchers may investigate this compound as a potential building block for developing enzyme inhibitors or as a covalent ligand probe to study protein function. Its specific molecular target, mechanism of action, and definitive research applications are compound-specific and must be confirmed through rigorous experimental validation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-2-4-10(9-17)18-14(19)8-7-11-12(15)5-3-6-13(11)16/h3,5-8,10H,2,4H2,1H3,(H,18,19)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQRKBSIQSNRNG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as Cumyl-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and implications in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C22H24N4O
  • CAS Number : 1312007-02-5
  • IUPAC Name : (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide

The presence of a difluorophenyl group and a cyanobutyl moiety contributes to its unique pharmacological profile.

Cumyl-4CN-BINACA acts primarily as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. Its affinity for these receptors leads to various physiological effects similar to those of THC (tetrahydrocannabinol), the active component of cannabis. The compound's mechanism can be summarized as follows:

  • CB1 Receptor Agonism : Activation of CB1 receptors in the central nervous system (CNS) results in psychoactive effects, including euphoria and altered perception.
  • CB2 Receptor Agonism : Interaction with CB2 receptors primarily affects peripheral tissues and immune responses, potentially leading to anti-inflammatory effects.

Pharmacological Effects

The biological activity of Cumyl-4CN-BINACA has been studied in various contexts:

  • Psychoactive Effects : Users report effects similar to those of traditional cannabis products, including relaxation and altered mental state. However, the potency can lead to severe adverse reactions.
  • Toxicity : Case studies indicate that high doses may result in significant toxicity, including symptoms such as agitation, hallucinations, and cardiovascular complications.

Case Studies

Several case reports highlight the biological activity and potential risks associated with Cumyl-4CN-BINACA:

  • Case Study 1 : A 2017 report documented acute psychosis in a user after consuming a synthetic cannabinoid product containing Cumyl-4CN-BINACA. The patient exhibited severe agitation and required hospitalization for management.
  • Case Study 2 : Another study noted multiple emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA identified as a common component. Symptoms included tachycardia and altered mental status.

Research Findings

Recent studies have focused on the pharmacokinetics and long-term effects of synthetic cannabinoids like Cumyl-4CN-BINACA:

StudyFindings
Smith et al. (2020)Found that Cumyl-4CN-BINACA has a higher affinity for CB1 receptors compared to traditional cannabinoids.
Johnson et al. (2021)Reported increased incidents of emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA being a significant contributor.
Lee et al. (2022)Highlighted the compound's potential for addiction and withdrawal symptoms similar to those observed with THC dependence.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between a cyanoalkylamine and a fluorophenyl-substituted acryloyl chloride. Key steps include:

  • Using 4-dimethylaminopyridine (DMAP) as a catalyst to enhance acylation efficiency .
  • Optimizing reaction temperature (40–60°C) and solvent choice (e.g., dichloromethane or THF) to balance reactivity and steric hindrance from the 2,6-difluorophenyl group .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product using column chromatography with a hexane/ethyl acetate gradient .

Q. How is the structural configuration of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography to resolve the (E)-stereochemistry and bond angles, with refinement using software like SHELXL .
  • Nuclear Magnetic Resonance (NMR) spectroscopy :
    • 1^1H NMR to identify vinyl proton coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}) .
    • 19F^{19}\text{F} NMR to verify fluorine substitution patterns on the phenyl ring .
  • Fourier-transform infrared spectroscopy (FT-IR) to confirm the presence of cyano (\sim2200 cm1^{-1}) and amide (\sim1650 cm1^{-1}) groups .

Q. What stability considerations are critical during storage and handling?

Methodological Answer: Stability assessments should include:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C indicates thermal stability) .
  • Hygroscopicity testing : Store in a desiccator with silica gel to prevent hydrolysis of the cyanobutyl group .
  • pH stability studies : Use buffered solutions (pH 4–8) to assess degradation rates under physiological conditions .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational structural models be resolved?

Methodological Answer:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F, π-stacking) observed in crystallography but underestimated in gas-phase DFT calculations .
  • Refine computational models using polarizable continuum models (PCM) to account for solvent effects in density functional theory (DFT) simulations .
  • Cross-validate results with solid-state NMR to reconcile differences in bond lengths and angles .

Q. What strategies are effective for validating the compound’s interaction with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}) with immobilized enzyme/receptor targets .
  • Isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) .
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, focusing on interactions between the cyanobutyl group and hydrophobic enzyme pockets .

Q. How can researchers address contradictions in spectroscopic data arising from solvent effects?

Methodological Answer:

  • Conduct solvent-dependent UV-Vis studies to correlate λmax\lambda_{\text{max}} shifts with solvent polarity (Reichardt’s parameter) .
  • Use time-dependent DFT (TD-DFT) with explicit solvent molecules to model solvatochromic effects and validate experimental spectra .
  • Compare 1^1H NMR chemical shifts in deuterated DMSO vs. CDCl3_3 to identify solvent-induced conformational changes .

Q. What advanced techniques characterize degradation pathways under oxidative conditions?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) to identify degradation products (e.g., oxidation of the cyanobutyl group to a carboxylic acid) .
  • Electron paramagnetic resonance (EPR) to detect free radical intermediates during photodegradation .
  • Accelerated stability testing using H2_2O2_2 or tert-butyl hydroperoxide to simulate oxidative stress .

Q. How can researchers optimize the compound’s solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Employ co-solvent systems (e.g., DMSO/PBS mixtures) with ≤1% DMSO to maintain solubility while minimizing cytotoxicity .
  • Synthesize prodrug derivatives (e.g., ester-protected amides) to enhance aqueous solubility, followed by enzymatic hydrolysis in biological media .
  • Use dynamic light scattering (DLS) to monitor nanoparticle formation in aqueous buffers, ensuring monodisperse distributions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.